3,7-Dimethyl-8-azaxanthin

Description

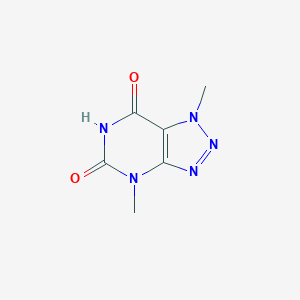

3,7-Dimethyl-8-azaxanthin is a synthetic xanthine derivative characterized by two methyl groups at positions 3 and 7 of the xanthine core and an aza (nitrogen) substitution at position 7. This structural modification distinguishes it from natural xanthines like caffeine or theobromine. Methyl groups at positions 3 and 7 may enhance lipophilicity, influencing bioavailability and membrane permeability compared to bulkier substituents (e.g., benzyl or propyl groups in related compounds) .

Properties

CAS No. |

1632-29-7 |

|---|---|

Molecular Formula |

C6H7N5O2 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

1,4-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C6H7N5O2/c1-10-4-3(11(2)9-8-4)5(12)7-6(10)13/h1-2H3,(H,7,12,13) |

InChI Key |

UFLYXBDGSAGNAR-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=N1)N(C(=O)NC2=O)C |

Canonical SMILES |

CN1C2=C(N=N1)N(C(=O)NC2=O)C |

Other CAS No. |

1632-29-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Benzyl-8-propylxanthine Derivatives

- Substituents : A benzyl group at position 3 and a propyl group at position 8, with further functionalization via acetohydrazide derivatives .

- Synthesis : Prepared via reactions with aldehydes, ketones, or chloroacetic acid derivatives in DMF/NaHCO₃, followed by characterization using IR, ¹H NMR, and elemental analysis .

- Key Differences : The absence of an aza group in these derivatives reduces electron-withdrawing effects, while bulkier substituents (benzyl/propyl) may limit solubility compared to 3,7-dimethyl-8-azaxanthin .

8-Azaguanine and 8-Azahypoxanthine

- Substituents : Nitrogen substitution at position 8, similar to 8-azaxanthin, but within guanine/hypoxanthine frameworks .

- Metal Binding : The aza group in these compounds enhances coordination with transition metals (e.g., Cu²⁺, Zn²⁺), a property likely shared with 8-azaxanthin .

Methylated Thio-γ-Uric Acid Derivatives

- Substituents : Methyl and allyl groups at positions 1, 7, or 9, with sulfur at position 8 .

- Physical Properties : Melting points vary significantly with substitution patterns (e.g., 1:7-dimethyl derivatives melt at 256°C vs. 1:1-dimethyl at 186°C), highlighting the role of substituent positioning in stability .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.